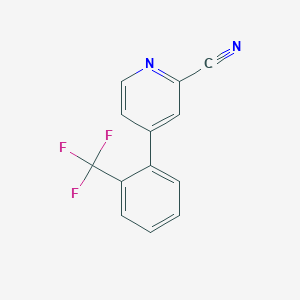

![molecular formula C9H17Cl2N3 B1396934 [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride CAS No. 1332530-37-6](/img/structure/B1396934.png)

[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride

Overview

Description

[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride, also known as IPMD, is an organic compound with a variety of applications in scientific research. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis. IPMD is a useful reagent for the preparation of various heterocyclic compounds, such as pyrimidines, triazoles, and imidazoles. It is also used as a catalyst in various reactions, such as the synthesis of 1,2-diols and the ring-opening of lactones. IPMD has been studied extensively in recent years due to its versatile applications in scientific research.

Scientific Research Applications

Corrosion Inhibition

- [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride and related pyrimidinic Schiff bases have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their ability to adhere to the steel surface and inhibit corrosion is noteworthy, especially at low concentrations, and they act as mixed-type inhibitors. The compounds' adsorption on the steel surface follows Langmuir's isotherm, indicating a strong and consistent interaction (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Pharmaceutical Intermediates

- This chemical has been utilized in the efficient synthesis of key pyrimidine precursors for the production of rosuvastatin, a cholesterol-lowering medication. The synthesis method is noted for its high efficiency, avoiding the need for metal catalysis and cryogenic reaction conditions, which highlights the versatility and applicability of this compound in pharmaceutical manufacturing (Šterk, Časar, Jukič, & Košmrlj, 2012).

Antifungal Activities

- Derivatives of this compound have shown promising antifungal properties. For instance, specific pyrazolo[1,5-a]pyrimidines derivatives exhibited significant antifungal abilities against several phytopathogenic fungi, highlighting the potential use of these compounds in agricultural applications to control fungal diseases (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Photopolymerization Processes

- The compound has been investigated in the context of nitroxide-mediated photopolymerization. This research is crucial in understanding the photophysical and photochemical properties of related compounds, which can be applied in various industrial processes involving polymerization under UV irradiation (Guillaneuf et al., 2010).

Cytotoxic and Antimicrobial Properties

- Some derivatives of [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride exhibit cytotoxic activities, suggesting their potential use in the development of new therapeutic agents, particularly in cancer research. Additionally, these derivatives have shown antimicrobial properties, underscoring their potential in creating new antibacterial and antifungal treatments (Vilchis-Reyes et al., 2010).

properties

IUPAC Name |

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZUIPASPSUGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)CNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)

![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)